molecular formula C11H16Cl3N3 B1434915 [(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride CAS No. 1993278-26-4

[(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride

Cat. No.: B1434915
CAS No.: 1993278-26-4
M. Wt: 296.6 g/mol
InChI Key: IWBCLNPTZDKODF-UHFFFAOYSA-N
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Description

[(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride is a useful research compound. Its molecular formula is C11H16Cl3N3 and its molecular weight is 296.6 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

[(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of quorum sensing (QS) in bacterial populations. Quorum sensing is a cell-to-cell signaling mechanism used by bacteria to regulate gene expression in response to population density. This compound interacts with the PqsR receptor in Pseudomonas aeruginosa, inhibiting the transcription of virulence genes and reducing biofilm formation . The interaction between this compound and PqsR is characterized by its ability to bind to the receptor and block the signaling pathway, thereby preventing the expression of virulence factors.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In bacterial cells, it inhibits the production of virulence factors and biofilm formation by interfering with the quorum sensing system . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the PqsR receptor, leading to a reduction in the production of virulence factors and biofilm formation. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibacterial agents .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the PqsR receptor in Pseudomonas aeruginosa. This compound binds to the receptor and inhibits its activity, preventing the transcription of virulence genes and reducing biofilm formation . The binding interaction between this compound and PqsR is characterized by its ability to block the signaling pathway, thereby preventing the expression of virulence factors. Additionally, this compound has been shown to inhibit the production of pyocyanin and 2-alkyl-4(1H)-quinolones, which are key virulence factors in Pseudomonas aeruginosa .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard laboratory conditions and does not degrade significantly over time . Long-term studies have shown that this compound maintains its inhibitory effects on quorum sensing and biofilm formation in Pseudomonas aeruginosa, making it a promising candidate for the development of new antibacterial agents .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit quorum sensing and biofilm formation in Pseudomonas aeruginosa without causing significant toxicity . At high doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the inhibition of quorum sensing in Pseudomonas aeruginosa. This compound interacts with the PqsR receptor and inhibits its activity, preventing the transcription of virulence genes and reducing biofilm formation . Additionally, this compound has been shown to affect the production of pyocyanin and 2-alkyl-4(1H)-quinolones, which are key virulence factors in Pseudomonas aeruginosa .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. This compound interacts with transporters and binding proteins that facilitate its uptake and distribution within bacterial cells . Once inside the cell, this compound accumulates in specific cellular compartments, where it exerts its inhibitory effects on quorum sensing and biofilm formation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments within bacterial cells, where it interacts with the PqsR receptor and inhibits its activity . The targeting signals and post-translational modifications of this compound play a crucial role in its localization and function, ensuring that it reaches the appropriate cellular compartments to exert its inhibitory effects .

Properties

IUPAC Name

(6-chloro-1-propan-2-ylbenzimidazol-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3.2ClH/c1-7(2)15-10-5-8(12)3-4-9(10)14-11(15)6-13;;/h3-5,7H,6,13H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBCLNPTZDKODF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=CC(=C2)Cl)N=C1CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride
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[(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride

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